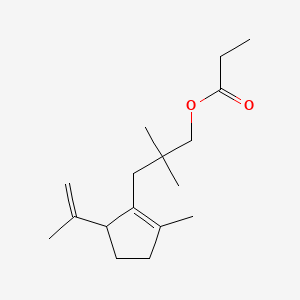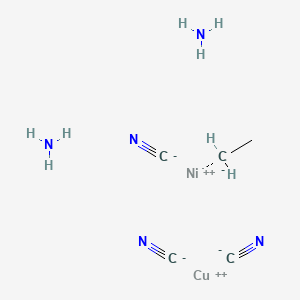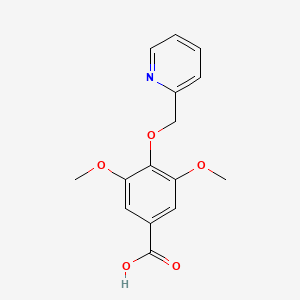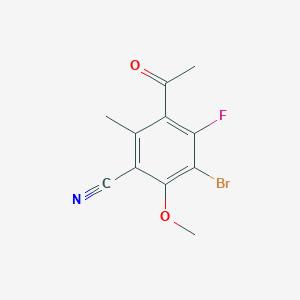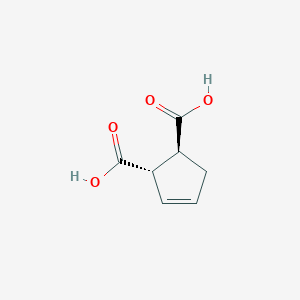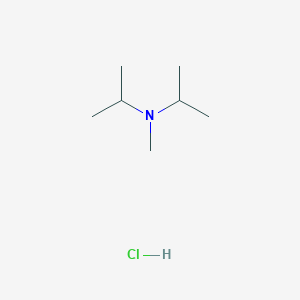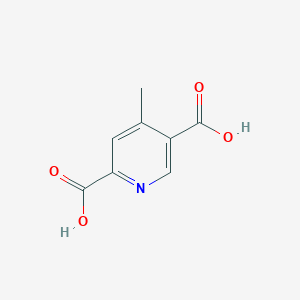
4-Octyne-3,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Octyne-3,6-diol is an organic compound with the molecular formula C8H14O2. It is a diol, meaning it contains two hydroxyl groups (-OH), and an alkyne, meaning it contains a carbon-carbon triple bond. This compound is known for its versatility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method involves the hydroboration of 4-octyne followed by oxidation. This process typically uses borane (BH3) as the hydroborating agent and hydrogen peroxide (H2O2) as the oxidizing agent.
Reduction of Alkynes: Another method is the reduction of 4-octyne using hydrogen gas (H2) in the presence of a palladium catalyst. This reaction produces this compound directly.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. These methods may involve continuous flow reactors and advanced purification techniques to meet industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers. Reagents like acyl chlorides or anhydrides are often used in these reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, H2 (with Pd/C catalyst)
Substitution: Acyl chlorides, anhydrides, acid catalysts
Major Products Formed:
Carboxylic acids, ketones, alcohols, alkanes, esters, ethers
科学的研究の応用
4-Octyne-3,6-diol is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various compounds. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and biochemical pathways.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of surfactants, lubricants, and other industrial chemicals.
作用機序
The mechanism by which 4-octyne-3,6-diol exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the compound undergoes a two-step process involving the formation of an intermediate aldehyde before being further oxidized to a carboxylic acid. The molecular targets and pathways involved vary based on the context of the reaction or application.
類似化合物との比較
4-Octyne-3,6-diol is similar to other diols and alkynes, but its unique combination of functional groups sets it apart. Some similar compounds include:
3,6-Dimethyl-4-octyne-3,6-diol: A methylated derivative with slightly different chemical properties.
3,3,6,6-Tetramethyl-4-octyne-2,7-diol: A more highly substituted compound with distinct reactivity.
In comparison, this compound offers a balance of reactivity and stability that makes it suitable for a wide range of applications.
特性
CAS番号 |
24434-07-9 |
|---|---|
分子式 |
C8H14O2 |
分子量 |
142.20 g/mol |
IUPAC名 |
oct-4-yne-3,6-diol |
InChI |
InChI=1S/C8H14O2/c1-3-7(9)5-6-8(10)4-2/h7-10H,3-4H2,1-2H3 |
InChIキー |
YGMADCGBQRYLND-UHFFFAOYSA-N |
正規SMILES |
CCC(C#CC(CC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


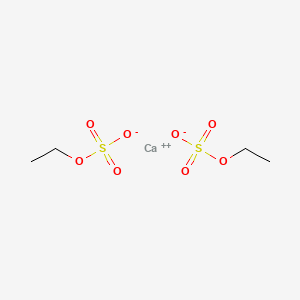
![2-(3-methoxypropylamino)-N-[4-[4-[[2-(3-methoxypropylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B15348158.png)
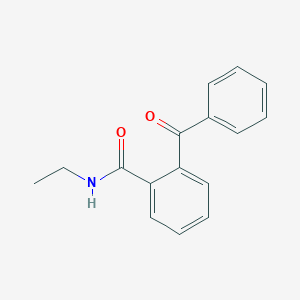
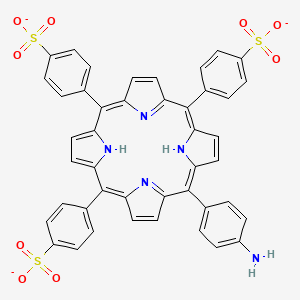
![Benzenamine, 4,4'-[(9-butyl-9H-carbazol-3-yl)methylene]bis[N-methyl-N-phenyl-](/img/structure/B15348189.png)
![N-[4-[[(4-Oxo-1-cyclohexa-2,5-dienylidene)methylamino]sulfamoyl]phenyl]acetamide](/img/structure/B15348196.png)
![Ethyl 5-methyl-6,7-dihydro-5H-cyclopenta[B]pyrazine-2-carboxylate](/img/structure/B15348200.png)
